molecular formula C8H7F4N B15311864 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine CAS No. 53001-23-3

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine

Cat. No.: B15311864
CAS No.: 53001-23-3
M. Wt: 193.14 g/mol
InChI Key: LJPNVDYYXGGPRY-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of a tetrafluorinated phenyl ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tetrafluorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine
  • 2-(2,3,5-Trifluorophenyl)ethan-1-amine
  • 2-(2,3,5,6-Tetrafluorophenyl)ethanol

Uniqueness

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.

Properties

CAS No.

53001-23-3

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluorophenyl)ethanamine

InChI

InChI=1S/C8H7F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1-2,13H2

InChI Key

LJPNVDYYXGGPRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CCN)F)F

Origin of Product

United States

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